molecular formula C7H9NO2S B1202210 4-(Methylsulfonyl)aniline CAS No. 5470-49-5

4-(Methylsulfonyl)aniline

Cat. No.: B1202210
CAS No.: 5470-49-5
M. Wt: 171.22 g/mol
InChI Key: XJEVFFNOMKXBLU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Methylsulfonyl)aniline plays a significant role in biochemical reactions, particularly as a potential anti-inflammatory agent. It has been shown to interact with the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response. The interaction between this compound and COX-2 is characterized by the inhibition of the enzyme’s activity, leading to a reduction in the production of pro-inflammatory prostaglandins . This selective inhibition of COX-2 over COX-1 is crucial for minimizing gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Cellular Effects

This compound affects various types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with COX-2 leads to a decrease in the levels of pro-inflammatory mediators, which can modulate the inflammatory response in cells . Additionally, this compound has been shown to affect the expression of genes involved in inflammation and cell proliferation, further contributing to its anti-inflammatory properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the COX-2 enzyme, where it inhibits the enzyme’s catalytic activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the conversion of arachidonic acid to prostaglandins . The selective binding of this compound to COX-2 over COX-1 is attributed to the structural differences between the two enzymes, allowing for a more favorable interaction with COX-2.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time intervals. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time . In in vitro studies, the anti-inflammatory effects of this compound were sustained over several hours, indicating its potential for long-term therapeutic use . In vivo studies have also shown that the compound maintains its efficacy over extended periods, with no significant loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal irritation and liver toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, depending on its affinity for different cellular components. This selective distribution is essential for its targeted therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been observed to localize in the cytoplasm and, to a lesser extent, in the nucleus . This distribution pattern is likely due to its ability to diffuse across cellular membranes and interact with intracellular proteins. The presence of targeting signals or post-translational modifications may also play a role in directing this compound to specific subcellular compartments.

Properties

IUPAC Name

4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEVFFNOMKXBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203165
Record name 4-Mesylaniline
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-49-5
Record name 4-(Methylsulfonyl)aniline
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Record name 4-(Methylsulfonyl)aniline
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Record name 5470-49-5
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Synthesis routes and methods I

Procedure details

67 mg of Na2WO4, 8 drops of acetic acid and 19 mL of H2O were introduced into a flask and heated to 65° C. Then, 19 mL (153 mmol) of 4-methylthioaniline was added followed by the dropwise addition of 34.5 mL (337 mmol) of H2O2. The mixture was stirred at 65° C. for 1.5 h and, after cooling, 800 mL of 1N HC and 500 mL of CHCl3 was added. The layers were separated and the aqueous phase was washed with more CHCl3. The aqueous phase was then basified with 25% NaOH and extracted with CHCl3. The organic phase was washed with brine and dried over MgSO4. The solvent was removed, yielding 19.80 g of the product as a white solid (75% yield).
[Compound]
Name
Na2WO4
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
34.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 1-methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol) in methanol (20 ml) was hydrogenated over 10% Pd—C (100 mg) at atmospheric pressure until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to give a residue, which was recrystallized from ethanol to yield 4-methanesulphonyl-phenylamine (276 mg, 65%) as solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-(methylsulfonyl)nitrobenzene (6.26 g, 31.1 mmol) in THF (200 mL) and ethanol (100 mL) was placed in a high pressure reaction vessel and to this solution was added 5% Pd/C (1.6 g). The vessel was shaken for 8 h under an atmosphere of hydrogen (60 psi). The solution was then filtered through diatomaceous earth, partially concentrated in vacuo, and diluted with diethyl ether. The resulting precipitate was filtered and dried in vacuo to give 4.84 g (91%) of a tan solid.
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods IV

Procedure details

67 mg of Na2WO4, 8 drops of acetic acid and 19 mL of H2O were placed in a flask and the mixture was heated to 65° C. 19 mL (153 mmol) of 4-methylthioaniline was added followed by 34.5 mL (337 mmol) of H2O2 dropwise. The mixture was stirred at 65° C. for 1.5 h and, after cooling, 800 mL of 1N HCl and 500 mL of CHCl3 was added. The layers were separated and the aqueous phase was washed with more CHCl3. The aqueous phase was basified with 25% NaOH and extracted with CHCl3. The organic phase was washed with brine and dried over MgSO4. The solvent was removed, yielding the product as a white solid (19.80 g, 75%).
[Compound]
Name
Na2WO4
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
34.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)aniline
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4-(Methylsulfonyl)aniline
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What insights do we have into the structural characteristics of 4-(methylsulfonyl)aniline?

A2: A study investigating the crystal structure of N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, a derivative containing the this compound moiety, revealed key structural details []. The molecule exhibits a dihedral angle of 80.15° between the carbazole ring system and the benzene ring of the this compound group []. This information contributes to our understanding of the molecule's spatial arrangement and potential interactions with biological targets.

Q2: Can you provide an example of how this compound is involved in biodegradation processes?

A3: Research has identified the role of this compound as a metabolic product during the biodegradation of the azo dye Reactive Black 5 []. A bacterium identified as Pseudomonas entomophila BS1 was found to degrade the dye, with this compound being one of the identified byproducts []. This finding highlights the potential of certain microorganisms to utilize and transform this compound during the breakdown of complex organic pollutants.

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